3-(Aminomethyl)-4-methylphenol
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Overview
Description
3-(Aminomethyl)-4-methylphenol is an organic compound with the molecular formula C8H11NO It features a phenolic hydroxyl group, a methyl group, and an aminomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Aminomethyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminomethyl group can participate in nucleophilic reactions, modifying the structure and function of biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to specific biological effects.
Comparison with Similar Compounds
4-Methylphenol (p-Cresol): Lacks the aminomethyl group, making it less reactive in certain biochemical assays.
3-(Aminomethyl)phenol: Lacks the methyl group, which can influence its solubility and reactivity.
4-Aminomethylphenol: The position of the aminomethyl group affects its chemical properties and reactivity.
Uniqueness: 3-(Aminomethyl)-4-methylphenol is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(aminomethyl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCJSRDSOEHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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